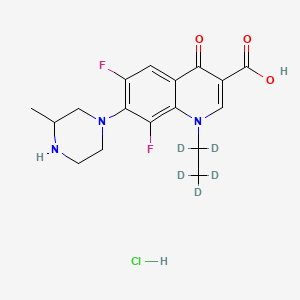
Lomefloxacin-D5 Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lomefloxacin-D5 Hydrochloride is a deuterium-labeled derivative of Lomefloxacin Hydrochloride. Lomefloxacin is a fluoroquinolone antibiotic used to treat bacterial infections, including bronchitis and urinary tract infections. The deuterium labeling in this compound is used primarily for research purposes, particularly in pharmacokinetic and metabolic studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Lomefloxacin-D5 Hydrochloride involves the incorporation of deuterium into the Lomefloxacin molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the synthesis of Lomefloxacin, followed by deuterium exchange reactions under controlled conditions to produce Lomefloxacin-D5 .
Industrial Production Methods
Industrial production of Lomefloxacin Hydrochloride involves several steps, including the preparation of a concentrated solution, heating, dilution, filtration, and pH adjustment. The final product is then filtered, filled, and sealed in appropriate containers. The process ensures high solubility and stability of the compound, making it suitable for storage under various conditions .
Analyse Chemischer Reaktionen
Types of Reactions
Lomefloxacin-D5 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield deuterated analogs .
Wissenschaftliche Forschungsanwendungen
Lomefloxacin-D5 Hydrochloride is widely used in scientific research, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to understand the biological fate of Lomefloxacin.
Medicine: Used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of Lomefloxacin.
Industry: Utilized in the development of new antibiotics and antimicrobial agents.
Wirkmechanismus
Lomefloxacin-D5 Hydrochloride exerts its effects by interfering with the activity of bacterial enzymes DNA gyrase and topoisomerase IV. These enzymes are essential for the transcription and replication of bacterial DNA. By inhibiting these enzymes, this compound prevents bacterial cell division and leads to cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ciprofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action.
Levofloxacin: A fluoroquinolone used to treat a broader range of bacterial infections.
Ofloxacin: Similar to Lomefloxacin but with different pharmacokinetic properties.
Uniqueness
Lomefloxacin-D5 Hydrochloride is unique due to its deuterium labeling, which makes it particularly useful in research applications. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and analysis in pharmacokinetic and metabolic studies .
Eigenschaften
Molekularformel |
C17H20ClF2N3O3 |
|---|---|
Molekulargewicht |
392.8 g/mol |
IUPAC-Name |
6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1-(1,1,2,2,2-pentadeuterioethyl)quinoline-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C17H19F2N3O3.ClH/c1-3-21-8-11(17(24)25)16(23)10-6-12(18)15(13(19)14(10)21)22-5-4-20-9(2)7-22;/h6,8-9,20H,3-5,7H2,1-2H3,(H,24,25);1H/i1D3,3D2; |
InChI-Schlüssel |
KXEBLAPZMOQCKO-IYSLTCQOSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])N1C=C(C(=O)C2=CC(=C(C(=C21)F)N3CCNC(C3)C)F)C(=O)O.Cl |
Kanonische SMILES |
CCN1C=C(C(=O)C2=CC(=C(C(=C21)F)N3CCNC(C3)C)F)C(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















